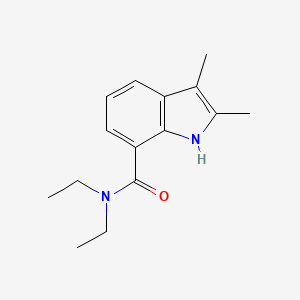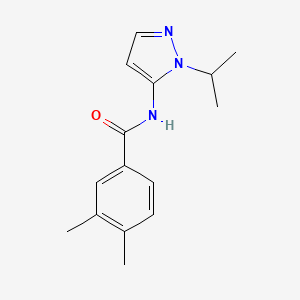
3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-2-yl)methanone is a chemical compound that belongs to the class of benzothiazepines. It has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-2-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This results in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-2-yl)methanone vary depending on the specific application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders. In agriculture, it has been shown to control pests and diseases by inhibiting the activity of certain enzymes in the pests. In industry, it has been investigated for its potential as a catalyst in chemical reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-2-yl)methanone in lab experiments include its high purity, stability, and low toxicity. However, its limitations include its high cost and limited availability.
Orientations Futures
For research include investigating its potential as a treatment for cancer and neurological disorders, developing more efficient synthesis methods, and studying its mechanism of action at the molecular level.
Méthodes De Synthèse
The synthesis of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-2-yl)methanone involves the reaction of 2-aminobenzothiazole with 2-bromo-6-methylpyridine in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-2-yl)methanone has been studied for its potential applications in various fields. In medicine, it has been investigated for its ability to inhibit the growth of cancer cells and for its potential as a treatment for neurological disorders. In agriculture, it has been studied for its ability to control pests and diseases in crops. In industry, it has been investigated for its potential as a catalyst in chemical reactions.
Propriétés
IUPAC Name |
3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-6-4-7-13(17-12)16(19)18-10-5-11-20-15-9-3-2-8-14(15)18/h2-4,6-9H,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJLRCTYGOHPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide](/img/structure/B7538726.png)
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)
![1-[4-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-(2-propan-2-ylphenoxy)ethanone](/img/structure/B7538748.png)
![5-methyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7538755.png)

![3-(Benzimidazol-1-yl)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7538777.png)


